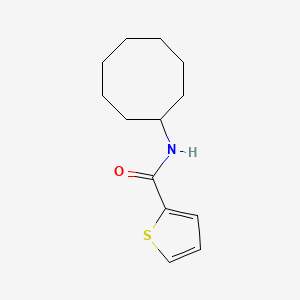

N-环辛基-2-噻吩甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene carboxamide derivatives involves several steps, including the reaction of thiophene-2-carbonyl chloride with different amines. For example, the synthesis of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives involves the reaction with aryl substituents, followed by characterization using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy (Özer et al., 2009).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray crystallography, revealing details such as the chair conformation of the cyclohexane ring and specific intramolecular hydrogen bonding patterns that stabilize the molecular conformation (Özer et al., 2009).

Chemical Reactions and Properties

Thiophene carboxamide derivatives participate in various chemical reactions, leading to the formation of novel compounds. For instance, thiophene-3-carboxamides bearing allyl or benzyl substituents undergo dearomatising cyclisation upon treatment with LDA, transforming the dearomatised products into pyrrolinones, azepinones, or partially saturated azepinothiophenes (Clayden et al., 2004).

Physical Properties Analysis

The physical properties of thiophene carboxamide derivatives, including melting points, solubility, and crystal structure, are determined using various analytical techniques. The crystal structure analysis reveals the spatial arrangement of atoms within the compound and the conformation of molecular structures (Saeed et al., 2011).

科学研究应用

脱芳构重排和环化

脱芳构重排:噻吩甲酰胺在与锂化试剂反应时发生脱芳构环化,从而形成吡咯啉酮、氮杂菲酮或部分饱和的氮杂菲噻吩,说明了其在合成含氮杂环中的用途 (Clayden 等人,2004 年)。

催化应用和材料合成

选择性氢化:通过使用负载在介孔石墨氮化碳上的钯催化剂对苯酚衍生物进行选择性氢化,已经实现了环己酮(一种重要的聚酰胺中间体)的合成,突出了噻吩相关化合物的催化潜力 (王等人,2011 年)。

杂环化合物的合成方法

碘介导的环化:碘介导的氧化脱硫促进了 N-2-吡啶基甲基硫酰胺的环化,提供了一种制备 2-氮杂吲哚及其荧光衍生物的有效方法,展示了噻吩甲酰胺衍生物在合成荧光化合物中的多功能性 (柴原等人,2006 年)。

杂环的电化学合成

流动电解池合成:N-苄基硫酰胺在流动电解池中的电化学脱氢环化提供了一种无金属和氧化剂的方法来合成功能化的 1,3-苯并噻嗪,展示了 S-杂环的环保合成路线 (黄和徐,2019 年)。

贵金属的提取和回收

钯(II) 回收:已经探索了叔硫酰胺衍生物从复杂氯化物溶液中回收钯(II) 的可能性,证明了噻吩甲酰胺衍生物在金属回收工艺中的适用性 (奥尔特和佩瓦,2015 年)。

属性

IUPAC Name |

N-cyclooctylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NOS/c15-13(12-9-6-10-16-12)14-11-7-4-2-1-3-5-8-11/h6,9-11H,1-5,7-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDZNLWERBFFRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330145 |

Source

|

| Record name | N-cyclooctylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49725700 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-cyclooctylthiophene-2-carboxamide | |

CAS RN |

329220-95-3 |

Source

|

| Record name | N-cyclooctylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)

![2-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}ethyl)morpholine dihydrochloride](/img/structure/B5539704.png)

![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)

![1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5539759.png)

![N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.0~3,7~]nonane-1-carboxamide](/img/structure/B5539770.png)

![4-methyl-6-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5539771.png)

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5539786.png)

![N-isopropyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5539797.png)